Cas no 3886-70-2 ((+)-1-(1-Naphthyl)ethylamine)

(+)-1-(1-Naphthyl)ethylamine is an optically active tertiary amine that offers high stereoselectivity and chemical stability. Its unique structure enables effective chiral recognition in various applications, including asymmetric synthesis and catalytic reactions, providing improved enantioselectivity and yields. This compound's properties make it a valuable tool for chemists seeking precise control over reaction outcomes.
(+)-1-(1-Naphthyl)ethylamine structure
(+)-1-(1-Naphthyl)ethylamine structure
Product Name:(+)-1-(1-Naphthyl)ethylamine
CAS No:3886-70-2
MF:C12H13N
MW:171.2383
MDL:MFCD00064114
CID:44562
PubChem ID:2724264
Update Time:2026-04-14

(+)-1-(1-Naphthyl)ethylamine Chemical and Physical Properties

Names and Identifiers

    • (R)-1-(Naphthalen-1-yl)ethanamine
    • (R) 1-(1-NAPTHYL)ETHYLAMINE
    • (R)-(+)-1-(1-NAPHTHYL)ETHYLAMINE
    • (R)-1-(1-NAPHTHYL)ETHYLAMINE
    • (R)-(+)-1-(NAPHTHYL)ETHYLAMINE
    • (R)-(+)-A-(1-NAPHTHYL)ETHYLAMINE
    • (R)-(+)-ALPHA-(1-AMINOETHYL)NAPHTHALENE
    • (R)-(+)-ALPHA-(1-NAPHTHYL)ETHYLAMINE
    • R-(+)-α-Methyl-1-naphthalenemethylamine
    • (R)-(+)-1-(1-Naphthy
    • (R)-(+)-1-(1-Naphthyl)ethylamine Cinacalcet Impurity A
    • (R)-(+)-1-(Naphth-1-yl)ethylamine
    • 2H-Indeno[5,4-b]furan-8-ethanaMine, 1,6,7,8-tetrahydro- (hydrochloride0(1:1),(8R)-
    • R-(+)-Alpha-(1-Naphthyl)ethylamine
    • (R)- (+)-α-(1-Naphthyl) ethylamine
    • (+)-naphthylethylamine
    • (1R)-1-naphthalen-1-ylethanaminium
    • (R)-(+)-α-Methyl-1-naphthaleneMethylaMine
    • 1-(naphthalen-1-yl)ethanamine
    • 2,2-diphenylethanamine
    • (R)-(+)-α-(1-Aminoethyl)naphthalene
    • R-(+)-1-(1-naphthyl)ethylamine
    • (1R)-1-(Naphthalen-1-Yl)Ethan-1-Amine
    • (1R)-1-naphthalen-1-ylethanamine
    • (1R)-1-naphthylethylamine
    • RTCUCQWIICFPOD-SECBINFHSA-N
    • R-(+)-a-(1-Naphthyl)ethylamine
    • 1-(1-Naphthyl)ethanamine #
    • (r)-alpha-naphthylethylamine
    • 1-Naphthalenemethanamine, .alpha.-methyl-, (R)-
    • KSC222I0D
    • Cinacalcet Impurity A
    • (r)-naphthylethylamine
    • 1-N
    • (R)-(+)- 1-(1-N aphthyl)ethyl amine
    • (+)-1-(1-Naphthyl)ethylamine
    • (1R)-1-(1-naphthyl)ethaneamine
    • HY-75070
    • (2R)-2-(1-naphthyl)eth-2-ylamine
    • AKOS016015611
    • EN300-344828
    • NS00046222
    • J-502307
    • (R)-(+)-
    • 8886-70-2
    • J-502096
    • (R)-1-(naphthalen-1-yl)ethan-1-amine
    • (R)-(+)-1-(1-Naphthyl)ethylamine, ChiPros(R), produced by BASF, 99%
    • (+)-(R)-1-naphthalene-1-yl-ethylamine
    • (R)-()-1-(1-Naphthyl)ethylamine
    • (R)-(+)-1-(1-Naphthyl)ethylamineCinacalcet Impurity A
    • (R)-(+)-1-(1-Naphthyl)ethyl amine
    • (R)-1(1-naphthyl)ethylamine
    • AKOS010396457
    • (R)-(+)-1-naphthalen-1-yl-ethylamine
    • (R)-(+)-a-Methyl-1-naphthalenemethylamine
    • (+)-(R)-1-naphthalen-1-yl-ethylamine
    • (R)-(+)-alpha-Methyl-1-naphthalenemethylamine
    • MFCD00064114
    • (R)-(+)-1-(NAPHTHALEN-1-YL)ETHYLAMINE
    • (R)-(+)-1-(1-Naphthyl)ethylamine Cinacalcet Impurity A
    • (1R)-1-(naphthalen-1-yl)ethanamine
    • (R)-1-naphthalen-1-yl-ethylamine
    • (1R)-1-(1-naphthyl)ethanamine
    • A-Methyl-1-naphthalenemethylamine
    • (R)-alpha-naphthyl ethyl amine
    • (1R)-1-(1-naphthyl)ethylamine
    • AC-6137
    • BP-12893
    • N0481
    • (R)-(+)-1-(1-Naphthyl)ethylamine, >=99%
    • (r)-1-(alpha-naphthyl)ethylamine
    • (r)-(+)-1-(1-naphthyl)-ethylamine
    • (R)-.alpha.-Methyl-1-naphthalenemethanamine
    • SCHEMBL353568
    • SCHEMBL1837601
    • DTXSID201014632
    • CS-M0086
    • (R)-(+)-1-(1-Naphthyl)ethylamine, purum, >=98.0% (sum of enantiomers, GC)
    • STR06625
    • (R)-(+)-1-(1-Naphthyl)ethylamine, for chiral derivatization, >=99.5%
    • (S)-(-)-alpha-(1-Aminoethyl)naphthalene
    • BCP04655
    • 3886-70-2
    • MDL: MFCD00064114
    • Inchi: 1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3/t9-/m1/s1
    • InChI Key: RTCUCQWIICFPOD-SECBINFHSA-N
    • SMILES: N([H])([H])[C@]([H])(C([H])([H])[H])C1=C([H])C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12
    • BRN: 2208025

Computed Properties

  • Exact Mass: 171.105
  • Monoisotopic Mass: 171.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 26
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Liquid
  • Density: 1.067 g/mL at 20 °C(lit.)
  • Boiling Point: 80°C/1mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: n20/D 1.623(lit.)
    n20/D 1.624
  • Water Partition Coefficient: Soluble in water (<10/l).
  • Stability/Shelf Life: Stable. Air-sensitive. Incompatible with acids, oxidizing agents, acid anhydrides, chloroformates, acid chlorides.
  • LogP: 3.55980
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C
  • Sensitiveness: Air Sensitive
  • Specific Rotation: 60 º (c=2, CH3OH)
  • Optical Activity: [α]/D +57±2°, c = 2 in ethanol

(+)-1-(1-Naphthyl)ethylamine Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • FLUKA BRAND F CODES:10-34
  • RTECS:QJ6963000
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S36
  • HazardClass:8
  • PackingGroup:II
  • TSCA:Yes
  • Storage Condition:0-10°C

(+)-1-(1-Naphthyl)ethylamine Customs Data

  • HS CODE:29211990

(+)-1-(1-Naphthyl)ethylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
AstaTech
64578-5/G
(R)-1-(1-NAPHTHYL)ETHYLAMINE
3886-70-2 97%
5/G
$19 2022-06-01
AstaTech
64578-25/G
(R)-1-(1-NAPHTHYL)ETHYLAMINE
3886-70-2 97%
25g
$17 2023-09-16
AstaTech
64578-100/G
(R)-1-(1-NAPHTHYL)ETHYLAMINE
3886-70-2 97%
100g
$59 2023-09-16
Fluorochem
046443-100g
R)-(+)-1-(1-Naphthyl)ethylamine
3886-70-2 98%
100g
£70.00 2021-07-01
Fluorochem
046443-500g
R)-(+)-1-(1-Naphthyl)ethylamine
3886-70-2 98%
500g
£250.00 2021-07-01
AstaTech
64578-50/G
(R)-1-(1-NAPHTHYL)ETHYLAMINE
3886-70-2 97%
50/G
$49 2021-05-28
AstaTech
64578-250/G
(R)-1-(1-NAPHTHYL)ETHYLAMINE
3886-70-2 97%
250/G
$201 2021-05-28
AstaTech
64578-1/KG
(R)-1-(1-NAPHTHYL)ETHYLAMINE
3886-70-2 97%
1/KG
$POA 2021-05-28
Alichem
A219006061-500g
(R)-1-(Naphthalen-1-yl)ethanamine
3886-70-2 97%
500g
$352.80 2023-09-02
Fluorochem
046443-5g
R)-(+)-1-(1-Naphthyl)ethylamine
3886-70-2 98%
5g
£15.00 2021-06-27

(+)-1-(1-Naphthyl)ethylamine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:3886-70-2)(R)-(+)-1-(1-Naphthyl)ethylamine
Order Number:LE2642;LE1619025
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:42
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:3886-70-2)(R)-(+)-1-(1-Naphthyl)ethylamine
Order Number:sfd7047;1619025
Stock Status:in Stock
Quantity:200kg/Company Customization
Purity:99.9%/98%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
Email:sales2@senfeida.com

(+)-1-(1-Naphthyl)ethylamine Spectrogram

1H NMR 300 MHz DMSO
1H NMR
GC-MS
GC-MS
13C NMR
13C NMR

(+)-1-(1-Naphthyl)ethylamine Related Literature

Additional information on (+)-1-(1-Naphthyl)ethylamine

Chemical Profile of (+)-1-(1-Naphthyl)ethylamine (CAS No. 3886-70-2)

(+)-1-(1-Naphthyl)ethylamine, identified by the Chemical Abstracts Service registry number CAS No. 3886-70-2, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its structural motif of a naphthyl group attached to an ethylamine moiety, exhibits unique chemical and pharmacological properties that make it a subject of interest for synthetic chemists and biologists alike.

The molecular structure of (+)-1-(1-Naphthyl)ethylamine consists of a rigid aromatic naphthalene ring system linked to an amine-substituted ethyl chain. This configuration imparts distinct electronic and steric characteristics to the molecule, influencing its reactivity and potential biological activity. The presence of the chiral center at the amine-bearing carbon atom gives rise to the enantiomerically pure form, (+)-configuration, which is often studied for its specific interactions with biological targets.

In recent years, (+)-1-(1-Naphthyl)ethylamine has been explored as a key intermediate in the synthesis of various pharmacologically active agents. Its structural framework provides a versatile scaffold for further functionalization, allowing chemists to design derivatives with tailored properties. For instance, modifications at the naphthyl ring or the ethylamine side chain can lead to compounds with enhanced binding affinity or selectivity towards certain biological receptors.

One of the most compelling areas of research involving (+)-1-(1-Naphthyl)ethylamine is its potential application in the development of central nervous system (CNS) therapeutics. The naphthyl moiety, known for its ability to penetrate the blood-brain barrier, suggests that derivatives of this compound may serve as effective candidates for treating neurological disorders. Preliminary studies have indicated that certain analogs exhibit modulatory effects on neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Moreover, the chiral nature of (+)-1-(1-Naphthyl)ethylamine has prompted investigations into its stereochemical influences on biological activity. Enantiopure compounds are often preferred in drug development due to their predictable pharmacokinetic profiles and reduced risk of adverse side effects. Researchers have employed advanced synthetic methodologies to achieve high enantiomeric purity, ensuring that the pharmacological evaluations are conducted under controlled stereochemical conditions.

The synthesis of (+)-1-(1-Naphthyl)ethylamine itself presents an interesting challenge for organic chemists. Traditional approaches involve multi-step reactions starting from readily available precursors such as 1-naphthol and ethylmagnesium bromide. However, recent advancements in catalytic processes have enabled more efficient and sustainable routes to this compound. For example, palladium-catalyzed cross-coupling reactions have been utilized to construct the carbon-nitrogen bond with high regioselectivity and yield.

Recent publications have highlighted the utility of (+)-1-(1-Naphthyl)ethylamine in probing receptor-ligand interactions using computational modeling techniques. Molecular dynamics simulations have revealed insights into how this compound binds to target proteins, providing a foundation for rational drug design. These studies underscore the importance of integrating experimental data with computational methods to accelerate the discovery process.

Another emerging area of interest is the application of (+)-1-(1-Naphthyl)ethylamine in materials science. Its ability to form stable coordination complexes with metal ions has led to explorations in luminescent materials and catalysis. By tuning the electronic properties through structural modifications, researchers aim to develop novel materials with applications in optoelectronics and energy storage.

The safety profile of (+)-1-(1-Naphthyl)ethylamine is another critical consideration in its application. While not classified as a hazardous substance under standard regulatory frameworks, proper handling protocols must be followed to ensure safe laboratory practices. Storage conditions should be controlled to prevent degradation, and exposure should be minimized through appropriate personal protective equipment (PPE).

In conclusion, (+)-1-(1-Naphthyl)ethylamine (CAS No. 3886-70-2) represents a structurally intriguing compound with broad applications in pharmaceuticals and materials science. Its unique chemical properties, coupled with recent advancements in synthetic and computational methodologies, position it as a valuable tool for ongoing research efforts. As scientists continue to explore its potential, new derivatives and applications are likely to emerge, further solidifying its importance in modern chemistry.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:3886-70-2)(R)-(+)-1-(1-Naphthyl)ethylamine
LE2642;LE1619025
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:3886-70-2)(R)-(+)-1-(1-Naphthyl)ethylamine
sfd7047;1619025
Purity:99.9%/98%
Quantity:200kg/Company Customization
Price ($):Inquiry/Inquiry
Email